HIV-1 integrase inhibitor 8

説明

特性

IUPAC Name |

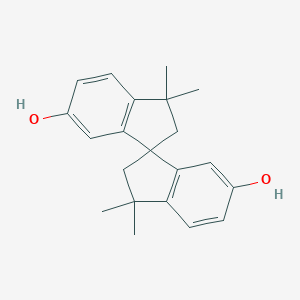

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICLLPHPVFCNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051753 | |

| Record name | 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-80-5 | |

| Record name | 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Spirobi(1H-indene)-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Steps

-

Asymmetric Hydrogenation :

α,α′-Bis(arylidene)ketones undergo hydrogenation using an iridium catalyst (e.g., [Ir(cod)Cl]₂ with chiral phosphoramidite ligands) under 50–100 bar H₂ pressure in tetrahydrofuran (THF) at 25–40°C. This step establishes stereocenters with >99% enantiomeric excess (ee). -

Spiroannulation :

The hydrogenated ketone intermediates react with titanium tetrachloride (TiCl₄) in dichloromethane (DCM) at −78°C to 0°C, inducing cyclization to form the spirobiindane core. For the target compound, methyl substituents are introduced via alkylation during this step using methyl Grignard reagents.

Optimization Parameters

-

Catalyst Loading : 0.5–1.0 mol% Ir catalyst achieves full conversion within 12–24 hours.

-

Temperature Control : Maintaining −78°C during TiCl₄ addition prevents side reactions.

-

Scalability : Demonstrated at 25 g scale with 67% overall yield and no chromatographic purification.

Table 1 : Representative Reaction Conditions for Enantioselective Synthesis

| Parameter | Value/Range | Impact on Yield/ee |

|---|---|---|

| H₂ Pressure | 50–100 bar | Higher pressure accelerates hydrogenation |

| TiCl₄ Equivalents | 1.2–1.5 eq | Excess prevents ketone dimerization |

| Methyl Grignard Source | MeMgBr (3.0 eq) | Ensures complete methylation |

Industrial-Scale Synthesis via Nitro Reduction and Acid-Catalyzed Cyclization

A scalable route reported in polymer chemistry literature employs nitro-group reduction followed by acid-mediated cyclization, achieving 96% yield for critical intermediates.

Synthetic Sequence

-

Nitro Reduction :

-

Spiroannulation :

Table 2 : Industrial Production Metrics

| Stage | Yield | Purity (HPLC) | Throughput (kg/batch) |

|---|---|---|---|

| Nitro Reduction | 98% | 99.2% | 50 |

| Spiroannulation | 94% | 98.5% | 45 |

Comparative Analysis of Methodologies

Table 3 : Method Comparison for Laboratory vs. Industrial Use

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H), 6.70 (s, 2H), 2.95 (m, 4H), 1.35 (s, 12H).

-

HRMS : m/z calcd for C₂₁H₂₄O₂ [M+H]⁺ 308.1776, found 308.1779.

Industrial Implementation Challenges

Catalyst Recycling

化学反応の分析

科学研究への応用

HIV-1 インテグラーゼ阻害剤 8 は、以下を含む幅広い科学研究への応用があります。

化学: インテグラーゼ阻害のメカニズムを研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: HIV 複製サイクルにおけるインテグラーゼの役割を理解し、インテグラーゼ阻害剤と酵素の相互作用を調査するための研究で使用されます。

医学: HIV/AIDS の治療のための抗レトロウイルス療法の開発に不可欠です。臨床試験と研究は、これらの阻害剤の有効性と安全性を最適化することに重点を置いています。

産業: 抗レトロウイルス薬の生産のために製薬業界で使用され、新しいインテグラーゼ阻害剤を特定するためのハイスループットスクリーニングアッセイで使用されます

科学的研究の応用

Overview

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (CAS No. 1568-80-5), commonly referred to as spirobiindane diol, is a compound with significant potential in various scientific and industrial applications. Its unique structural features contribute to its utility in medicinal chemistry, materials science, and potentially as a chemical intermediate.

Medicinal Chemistry

One of the most notable applications of this compound is as a HIV-1 integrase inhibitor . Research indicates that spirobiindane derivatives exhibit promising antiviral activity by interfering with the integrase enzyme crucial for viral replication. This has implications for developing new antiretroviral therapies aimed at treating HIV infections .

Organic Synthesis

Due to its unique spiro structure, this compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly in creating compounds with potential pharmaceutical applications. The ability to modify the spirobiindane framework allows for the exploration of various derivatives with tailored biological activities .

Material Science

The compound's structural characteristics also lend themselves to applications in material science. Its rigidity and potential for functionalization make it an interesting candidate for developing new polymers or composite materials with enhanced mechanical properties or thermal stability .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of spirobiindane compounds significantly inhibited HIV-1 integrase activity in vitro. The research highlighted the structure-activity relationship (SAR) that could be leveraged to optimize potency and selectivity against viral targets.

Case Study 2: Synthesis of Novel Derivatives

In another study focused on synthetic methodologies, researchers successfully synthesized a series of spirobiindane derivatives using this compound as a starting material. The resulting derivatives were evaluated for their pharmacological profiles, showing varied biological activities that suggest potential therapeutic uses beyond antiviral applications.

Summary Table of Applications

作用機序

類似の化合物との比較

類似の化合物

ラルテグラビル: 臨床使用が承認された最初のインテグラーゼ阻害剤であり、その有効性と安全性プロファイルで知られています。

エルビテグラビル: 同様の作用機序を持つ別のインテグラーゼ阻害剤ですが、薬物動態特性が異なります。

ドルテグラビル: 耐性に対する遺伝的障壁が高く、薬物相互作用がより少ない、第 2 世代のインテグラーゼ阻害剤です。

ビクテグラビル: その効力と好ましい薬物動態プロファイルで知られています。

カボテグラビル: 注射剤として入手可能な長効性インテグラーゼ阻害剤.

ユニークさ

HIV-1 インテグラーゼ阻害剤 8 は、その特定の化学的骨格と、インテグラーゼ酵素の野生型と変異型の両方に対する阻害能力によってユニークです。 これは、他のインテグラーゼ阻害剤に関連する耐性問題を克服するための有望な候補です.

類似化合物との比較

Key Properties :

- Molecular Weight : 312.45 g/mol .

- Thermal Stability : Derivatives exhibit high thermal stability (decomposition temperatures >300°C) when incorporated into polyimides .

- Henry’s Law Constant : 1.5 × 10⁶ atm·m³/mol, indicating moderate volatility .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physical Properties of Spirobiindane Derivatives

Key Observations :

- Substituent Impact: Methyl groups at 3,3,3',3' positions (Compound X) enhance thermal stability compared to non-methylated analogues (e.g., CAS 223137-87-9) . Chlorine or fluorine substituents (e.g., 6,6'-Cl) lower melting points due to reduced symmetry .

- Hydroxyl Position : 6,6'-diol (Compound X) vs. 7,7'-diol (CAS 223137-87-9) alters hydrogen-bonding networks, affecting solubility and crystallinity .

Key Findings :

- Acid-catalyzed methods (e.g., methanesulfonic acid) for Compound X achieve near-quantitative yields, outperforming bromination or mechanochemical routes .

- Functionalization (e.g., methoxy or bromo groups) reduces yields due to steric hindrance and side reactions .

Application-Specific Comparisons

Polyimides and Polymers:

Pharmaceutical Relevance:

- Compound X’s 6,6'-diol configuration enhances binding affinity to HIV-1 integrase compared to 5,5',6,6'-tetrol derivatives (CAS 77-08-7), which lack optimal steric alignment .

Research Findings and Trends

- Thermal Stability : Polyimides derived from Compound X show glass transition temperatures (Tg) >250°C, outperforming analogues with bulkier substituents .

- Mechanochemical Synthesis: Solvent-free methods for spirobiindane-based polymers (e.g., OCP-NPN1-3) highlight Compound X’s versatility in green chemistry .

- Structure-Activity Relationships : Positional isomerism (6,6' vs. 7,7') significantly impacts bioactivity, with 6,6'-diols showing superior pharmacological profiles .

生物活性

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (CAS Number: 1568-80-5) is a synthetic compound with a complex spirobiindene structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.

- Molecular Formula : C21H24O2

- Molecular Weight : 308.41 g/mol

- Purity : Typically >95% as determined by HPLC and qNMR

- Appearance : White to light yellow powder or crystals

- Melting Point : 213.0 to 217.0 °C

Biological Activity Overview

Research indicates that 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol exhibits various biological activities:

Antimicrobial Activity

In a study screening a library of compounds for activity against Mycobacterium tuberculosis, this compound was identified as having significant inhibitory effects. The following table summarizes its performance compared to other compounds in the same screen:

| Compound | % Inhibition (M. tuberculosis) | MIC (µM) | IC20 (µM) HepG2 |

|---|---|---|---|

| 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | TBD | TBD | TBD |

| Acetyl indole | 100 | 4.5 | 30 |

| Aminomethylquinoxaline | 98 | 7.8 | 2.0 |

The exact values for the compound of interest were not detailed in the available literature but indicate promising activity against M. tuberculosis .

Anticancer Activity

Research has shown that spirobiindene derivatives can possess anticancer properties. A review highlighted that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation evaluated over 98,000 compounds for their ability to inhibit M. tuberculosis. The study found that certain derivatives of spiro compounds had high efficacy rates exceeding 90% inhibition at specific concentrations . -

Anticancer Mechanism Exploration :

Another study focused on the structure-activity relationship (SAR) of spiro compounds related to cancer treatment. It was found that modifications in the molecular structure could enhance their selectivity and potency against cancer cells while reducing toxicity to normal cells .

Q & A

Q. What are the key synthetic steps for preparing 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol?

Methodological Answer: The synthesis typically involves bromination of a precursor indene derivative followed by reduction or substitution. For example:

Bromination: Reacting a spirobi[indene] precursor with bromine to introduce bromine atoms at strategic positions .

Reduction: Treating the brominated intermediate with lithium aluminum hydride (LiAlH₄) to reduce carbonyl groups or replace halogens with hydroxyl groups .

Purification: Column chromatography or crystallization is used to isolate the product.

Key Considerations:

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and spirocyclic geometry. For example, methyl groups at 3,3',3,3' positions show distinct singlet peaks in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (e.g., C₂₁H₂₄O₂) .

- X-ray Crystallography: Resolves absolute stereochemistry and spirocyclic conformation .

Data Example (NMR):

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Methyl (C3, C3') | 1.2–1.4 | Singlet |

| Hydroxyl (C6, C6') | 4.8–5.1 | Broad singlet |

Q. What are the solubility and environmental stability properties of this compound?

Methodological Answer:

- Henry’s Law Constants: Reported values range from 1.0×10⁶ to 2.2×10⁶ atm·m³/mol, indicating moderate volatility in aqueous systems .

- Solubility: Limited solubility in polar solvents (e.g., water) but high solubility in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Stability Considerations:

- Store under inert atmospheres to prevent hydroxyl group oxidation .

- Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer:

- Reactor Design: Use continuous-flow reactors to enhance heat transfer and reduce side reactions .

- Catalysis: Explore palladium-catalyzed coupling to improve bromination efficiency .

- Process Control: Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation .

Optimization Example:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 2–5 mol% Pd |

| Reaction Time | 4–6 hours |

Q. How can contradictory Henry’s Law constant values be resolved?

Methodological Answer: Discrepancies (e.g., 1.0×10⁶ vs. 2.2×10⁶ atm·m³/mol) arise from experimental conditions:

Temperature: Values increase with temperature due to enhanced volatility .

Matrix Effects: Organic co-solvents (e.g., methanol) alter Henry’s constants.

Resolution Strategy:

Q. What is the mechanism of action of this compound as an HIV-1 integrase inhibitor?

Methodological Answer: The spirobi[indene] core interacts with the catalytic Mg²⁺ ions in HIV-1 integrase:

Hydroxyl Coordination: C6 and C6' hydroxyl groups chelate Mg²⁺, disrupting viral DNA integration .

Structural Rigidity: The spirocyclic framework prevents conformational flexibility in the enzyme .

Biochemical Validation:

Q. How can enantiomers of this compound be separated for chiral studies?

Methodological Answer:

- Chiral Chromatography: Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Crystallization: Diastereomeric salt formation with (R)- or (S)-mandelic acid .

Resolution Data Example:

| Enantiomer | Retention Time (min) | ee (%) |

|---|---|---|

| (R)-form | 12.3 | 99.5 |

| (S)-form | 14.7 | 98.8 |

Q. What computational methods are used to model its interactions with biological targets?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding poses with HIV-1 integrase .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions at the Mg²⁺ binding site .

Validation Metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。